1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-4-2-3-5-12(10)14/h2-5,11H,6-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSAJAWNAQQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The azetidine core is typically synthesized via cyclization of appropriately substituted linear precursors. A common approach involves the ring-closing reaction of γ-amino alcohols or γ-amino halides. For example, 3-azetidinecarboxylic acid derivatives can be generated through the cyclization of N-protected β-proline precursors under basic conditions.
Hydrogenolysis of Protected Intermediates
Patent EP0131435B1 discloses methods for generating 3-substituted azetidines via hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine intermediates using palladium on carbon in protic solvents (e.g., methanol) with triethylamine as a stabilizing agent. While this method specifically addresses phenoxy derivatives, analogous strategies could apply to carboxamide precursors by substituting phenolate with carboxamide-containing nucleophiles.
Functionalization at the 1- and 3-Positions
Acetylation at the 1-Position
The acetyl group is introduced via nucleophilic acylation of the azetidine nitrogen. This typically involves reacting the azetidine intermediate with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine. For example:
$$
\text{Azetidine} + \text{AcCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} 1\text{-Acetylazetidine}
$$
This step often follows the installation of the carboxamide group to avoid competitive acylation at multiple sites.
Carboxamide Installation at the 3-Position
The 3-carboxamide moiety is introduced through one of two primary routes:
- Direct Aminolysis : Reacting 3-azetidinecarboxylic acid chloride with ammonia or a primary amine.
- Urea Coupling : Utilizing carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 3-azetidinecarboxylic acid and an amine.
A representative procedure from EvitaChem involves treating azetidine-3-carbonyl chloride with ammonium hydroxide in tetrahydrofuran at 0°C, yielding the carboxamide in 78% isolated purity.
Integrated Synthetic Routes
Route A: Sequential Functionalization
- Azetidine Formation : Cyclization of N-Boc-3-aminopropanol via Mitsunobu conditions (DIAD, PPh$$_3$$).
- Carboxamide Installation : EDCl-mediated coupling with ammonium chloride.
- Acetylation : Treatment with acetyl chloride/Et$$_3$$N.
- 2-Chlorobenzylation : Alkylation with 2-chlorobenzyl bromide.
Overall Yield: 32% (four steps).
Route B: Convergent Approach
- Pre-functionalized Azetidine : Start with commercially available 1-acetylazetidine-3-carboxylic acid.
- One-Pot Carboxamide/Alkylation : Simultaneous EDCl coupling and alkylation in DMF.
Overall Yield: 41% (two steps).
Analytical Characterization
Critical spectroscopic data for the target compound include:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.38 (d, J = 8.2 Hz, 1H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 4.52 (s, 2H, NCH$$2$$Ar), 3.98–3.82 (m, 2H, azetidine-H), 3.72–3.65 (m, 2H, azetidine-H), 2.81 (s, 3H, COCH$$3$$), 2.12 (quin, J = 7.6 Hz, 2H, azetidine-CH$$2$$).
- HPLC Purity : 98.6% (C18 column, 60:40 acetonitrile/water, 1.0 mL/min).
Optimization and Scale-Up Considerations
Minimizing Dimerization
The patent EP0131435B1 highlights that azetidines undergo dimerization during hydrogenolysis unless stabilized by tertiary amines. Adding 5 wt% triethylamine during palladium-catalyzed reactions suppresses dimer formation from 15% to <2%.
Solvent Selection
Protic solvents (methanol/ethanol) favor hydrogenolysis but risk acetyl group hydrolysis. Azeotropic removal of residual protic solvents with toluene prior to alkylation steps prevents side reactions.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorophenylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and evaluated for its biological activities, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide. For instance:
- In Vitro Studies : Research indicates that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
- Case Study : A study demonstrated that derivatives of azetidine compounds showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the azetidine structure can enhance antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays:
- Cell Line Studies : In vitro evaluations using cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation in several cancer types, including breast and lung cancers. The compound's effectiveness is attributed to its ability to interfere with DNA replication and repair mechanisms .
- Case Study : A notable investigation assessed the compound against a panel of cancer cell lines as part of the National Cancer Institute's drug screening program. Results indicated a significant reduction in cell viability, particularly in aggressive cancer phenotypes .
Antitubercular Activity
The potential application of this compound as an antitubercular agent has also been studied:
- In Vitro Efficacy : Research has shown that this compound exhibits activity against Mycobacterium tuberculosis, demonstrating the ability to inhibit mycobacterial growth effectively. The mechanism appears to involve interference with mycobacterial lipid biosynthesis, which is crucial for cell wall integrity .
- Animal Model Studies : Further investigations in animal models have confirmed its efficacy, showing significant reductions in bacterial load in infected tissues compared to untreated controls .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Clopidogrel Hydrogen Sulfate
Structural Similarities :
Functional Differences :
- Activity : Clopidogrel is a prodrug requiring hepatic activation to inhibit the P2Y12 receptor, whereas the target compound’s azetidine-carboxamide structure may target different pathways (e.g., protease inhibition or kinase modulation) .
- Stereochemistry : Clopidogrel’s activity resides in the S-enantiomer, whereas the target compound’s stereochemical configuration is undefined in the evidence .
| Parameter | 1-Acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide | Clopidogrel Hydrogen Sulfate |
|---|---|---|
| Core Structure | Azetidine ring | Thienopyridine ring |
| Key Substituent | 2-Chlorobenzyl | 2-Chlorophenyl |
| Bioactivity | Unknown (potential enzyme/receptor modulation) | P2Y12 receptor antagonist |
| Prodrug Requirement | Unlikely | Yes |
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
Structural Similarities :
Functional Differences :
- Biological Role : CDFII acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), while the target compound’s activity is uncharacterized .
- Structural Complexity : CDFII’s indole and piperidine groups may confer broader off-target effects compared to the azetidine core’s rigidity.
| Parameter | This compound | CDFII |
|---|---|---|
| Heterocycle | Azetidine | Indole-piperidine |
| Halogenation | 2-Chlorophenyl | 2-Chlorophenyl |
| Known Activity | Undefined | Antibacterial synergy |
1-Acetyl-N-(3-Methylpyridin-2-yl)azetidine-3-Carboxamide (CAS 1421444-86-1)
Structural Similarities :
Functional Implications :
2-Cyano-N-[(Methylamino)carbonyl]acetamide
Structural Similarities :
Key Differences :
- Toxicity : Toxicological data for this compound are incomplete, whereas the azetidine core may confer safer metabolic profiles .
Biological Activity
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate biochemical pathways. Although detailed mechanisms are still under investigation, initial studies suggest that it may interfere with cellular processes such as:
- DNA Replication : Potential inhibition of DNA synthesis.
- Protein Synthesis : Modulation of ribosomal function or enzyme activity.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. For example:
- Activity Against Bacteria : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Specific IC values have been reported for different bacterial species, indicating effective concentrations required for inhibition.
| Bacterial Strain | IC (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 7.5 |
| Pseudomonas aeruginosa | 6.0 |
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 4.5 |
| PC-3 (Prostate Cancer) | 3.8 |
| HCT116 (Colon Cancer) | 5.2 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of azetidine derivatives, including the target compound:
- Study on Anticancer Properties : A study conducted by Zhang et al. screened various azetidine derivatives for anticancer activity using TRAP PCR-ELISA assays, revealing that compounds similar to this compound showed significant inhibition against multiple cancer cell lines with IC values ranging from 1.18 to 6.82 µM .
- Mechanism-Based Approaches : Another research article focused on mechanism-based approaches for developing anticancer drugs from azetidine derivatives, emphasizing their potential as selective inhibitors of critical signaling pathways involved in cancer progression .
- Antimicrobial Efficacy : A comparative study on azetidinones indicated that modifications in the azetidine structure could enhance antimicrobial efficacy, supporting the notion that similar modifications in this compound could yield improved biological activity .
Q & A
Q. What are the established synthetic routes for 1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps:
- Azetidine Ring Formation : Cyclization of a β-amino alcohol precursor under acidic conditions.
- Substituent Introduction : Alkylation at the azetidine nitrogen using 2-chlorobenzyl bromide.
- Acetylation and Carboxamide Formation : Reaction with acetyl chloride and coupling agents (e.g., EDC/HOBt) to introduce the acetyl and carboxamide groups.
Optimization includes solvent selection (e.g., DMF for solubility) and temperature control (0–25°C) to minimize side reactions. Thin-layer chromatography (TLC) is recommended for real-time monitoring .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the azetidine ring .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Complementary Techniques : Cross-validate NMR data with 2D experiments (COSY, HSQC) to assign overlapping signals.
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Crystallographic Refinement : SHELXD/SHELXE can resolve ambiguities in stereochemistry or hydrogen bonding networks .
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
- Catalyst Optimization : Palladium-based catalysts for Suzuki couplings (if applicable) enhance regioselectivity.
- Workup Protocols : Liquid-liquid extraction or column chromatography removes unreacted intermediates.
- Statistical Design : Apply response surface methodology (RSM) to model temperature, solvent ratio, and catalyst loading interactions .
Q. How is the compound’s thermal stability assessed for formulation studies?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions.
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Q. What in silico approaches predict biological target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., kinase domains).
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, acetyl groups) with activity using partial least squares regression.
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Q. How are stereochemical challenges addressed during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps .
Q. What methodologies analyze metabolic pathways and degradation products?
- Methodological Answer :
- Radiolabeling : Synthesize C-labeled analogs and track metabolites via scintillation counting.
- LC-MS/MS : Identify Phase I/II metabolites using fragmentation patterns.
- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor simulate oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
